(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid

CAS No.: 99437-11-3

Cat. No.: VC2308687

Molecular Formula: C6H9NO4

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99437-11-3 |

|---|---|

| Molecular Formula | C6H9NO4 |

| Molecular Weight | 159.14 g/mol |

| IUPAC Name | 2-[(4S)-4-hydroxy-2-oxopyrrolidin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11)/t4-/m0/s1 |

| Standard InChI Key | BMOXYLBGPIDAAN-BYPYZUCNSA-N |

| Isomeric SMILES | C1[C@@H](CN(C1=O)CC(=O)O)O |

| SMILES | C1C(CN(C1=O)CC(=O)O)O |

| Canonical SMILES | C1C(CN(C1=O)CC(=O)O)O |

Introduction

Chemical Identity and Structural Properties

Basic Identification

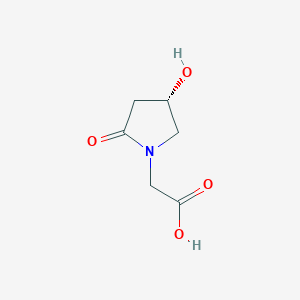

(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid is a chiral organic compound that belongs to the pyrrolidinone class of chemicals. The compound is characterized by a five-membered pyrrolidinone ring with a hydroxyl group at the 4-position in the S configuration and an acetic acid group attached to the nitrogen atom. This specific stereochemical configuration gives the compound unique chemical and potentially biological properties that distinguish it from related compounds or isomers.

Nomenclature and Identification Parameters

The compound is identified by several nomenclature systems and identifiers as presented in Table 1.

Table 1: Identification Parameters of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid

| Parameter | Value |

|---|---|

| Primary Name | (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid |

| CAS Registry Number | 99437-11-3 |

| Molecular Formula | C6H9NO4 |

| Molecular Weight | 159.14 g/mol |

| IUPAC Name | 2-[(4S)-4-hydroxy-2-oxopyrrolidin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11)/t4-/m0/s1 |

| Standard InChIKey | BMOXYLBGPIDAAN-BYPYZUCNSA-N |

| Canonical SMILES | C1C@@HO |

| PubChem CID | 25417196 |

The compound is also known by several synonyms including (S)-4-Hydroxy-2-pyrrolidinone-1-N-acetic acid and (s)-(4-hydroxy-2-oxo-pyrrolidin-1-yl)-acetic acid . It should be noted that the non-stereospecific form of this compound (without the specific S configuration) has a different CAS number (77191-37-8) and is sometimes referred to as Oxiracetam Impurity B .

Physical and Chemical Properties

Chemical Reactivity

The chemical structure of (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid contains several reactive functional groups that define its chemical behavior:

-

The carboxylic acid group (-COOH) can participate in typical acid-base reactions, esterification, and amidation.

-

The hydroxyl group (-OH) at the 4-position can undergo oxidation, substitution, or serve as a site for derivatization.

-

The pyrrolidinone ring contains an amide functional group that contributes to the compound's chemical stability and hydrogen bonding capabilities.

These functional groups make the compound versatile for chemical modifications and potentially useful in various synthetic pathways.

Synthesis and Preparation Methods

Reaction Conditions

Patent literature indicates that the hydrogenation step is typically conducted under specific conditions:

-

Hydrogen pressure between 5 and 50 bars

-

Temperature between 0° and 70°C

These controlled conditions are essential for achieving the desired stereochemistry and high yield of the target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume